molecular formula C21H29NO3 B13730712 6alpha-Hydroxy Desacetyl Norgestimate

6alpha-Hydroxy Desacetyl Norgestimate

Cat. No.: B13730712
M. Wt: 343.5 g/mol
InChI Key: GRDURFVEBUNOGN-FWVXYVFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha-Hydroxy Desacetyl Norgestimate is a derivative and impurity of Norgestimate, a synthetic progestin used in hormonal contraceptives. This compound has the molecular formula C21H29NO3 and a molecular weight of 343.46 g/mol . It is often studied for its role in the metabolism and pharmacokinetics of Norgestimate.

Preparation Methods

The synthesis of 6alpha-Hydroxy Desacetyl Norgestimate involves multiple steps, starting from Norgestimate. The process typically includes hydrolysis and hydroxylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods often employ advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

6alpha-Hydroxy Desacetyl Norgestimate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

6alpha-Hydroxy Desacetyl Norgestimate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6alpha-Hydroxy Desacetyl Norgestimate involves its interaction with progesterone receptors. As a metabolite of Norgestimate, it contributes to the overall progestogenic activity by binding to these receptors and modulating gene expression. This interaction leads to the suppression of gonadotropin-releasing hormone (GnRH) pulses from the hypothalamus, reducing the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby preventing ovulation .

Comparison with Similar Compounds

6alpha-Hydroxy Desacetyl Norgestimate can be compared with other similar compounds, such as:

    Norgestimate: The parent compound, used widely in hormonal contraceptives.

    17-Desacetyl Norgestimate: Another metabolite of Norgestimate, studied for its pharmacokinetics.

    Levonorgestrel: A related progestin with similar contraceptive effects but different metabolic pathways.

The uniqueness of this compound lies in its specific hydroxylation at the 6alpha position, which influences its metabolic stability and activity .

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

(3E,6S,13S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-diol

InChI

InChI=1S/C21H29NO3/c1-3-20-9-7-15-14-6-5-13(22-25)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-25H,3,5-10,12H2,1H3/b22-13+/t14?,15?,16?,18?,19-,20-,21-/m0/s1

InChI Key

GRDURFVEBUNOGN-FWVXYVFHSA-N

Isomeric SMILES

CC[C@]12CCC3C4CC/C(=N\O)/C=C4[C@H](CC3C1CC[C@]2(C#C)O)O

Canonical SMILES

CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.